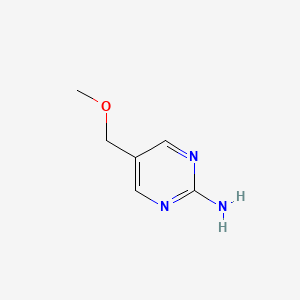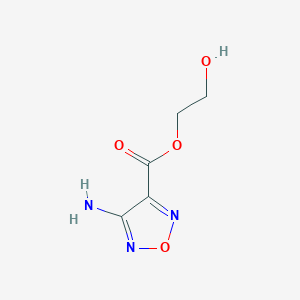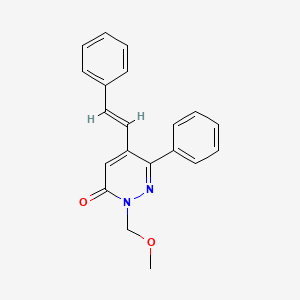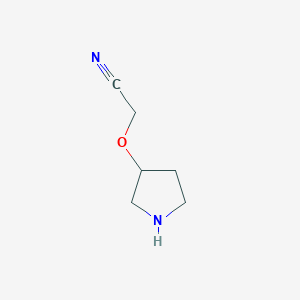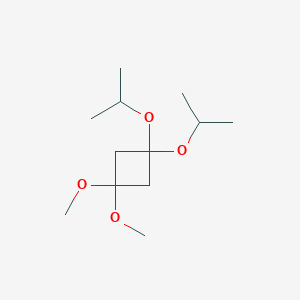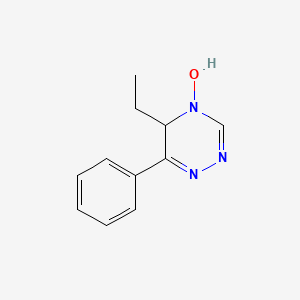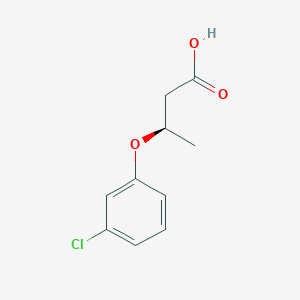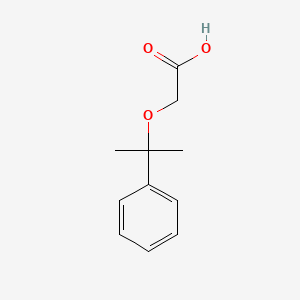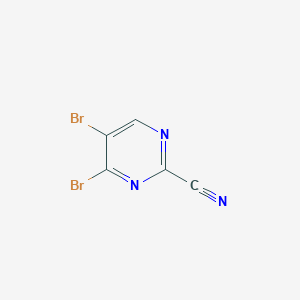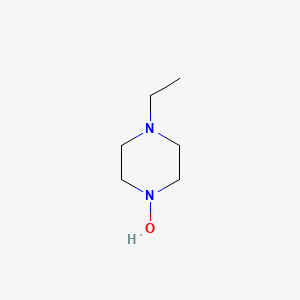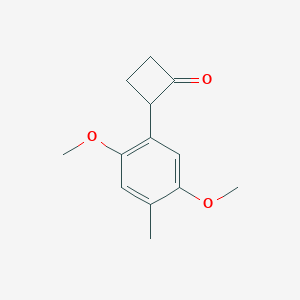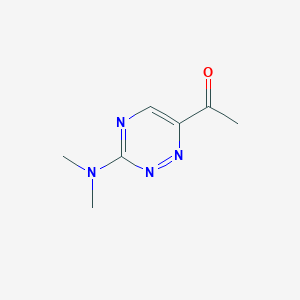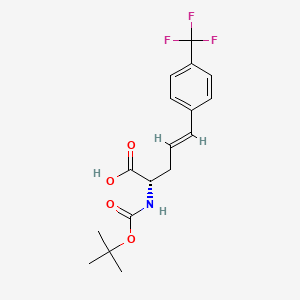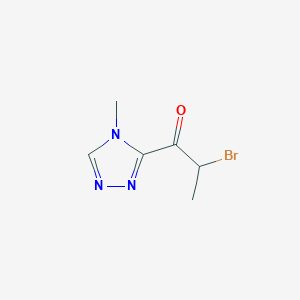
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazole derivatives.
Reduction: Formation of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-ol.
Oxidation: Formation of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid.
科学研究应用
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of 2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The bromine atom and triazole ring play a crucial role in binding to these targets, leading to the disruption of essential biological processes.
相似化合物的比较
Similar Compounds
1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
2-Bromo-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
属性
分子式 |
C6H8BrN3O |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
2-bromo-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H8BrN3O/c1-4(7)5(11)6-9-8-3-10(6)2/h3-4H,1-2H3 |
InChI 键 |
AKGFXOXWJBHPAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=NN=CN1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


